molecular formula C21H17N B14245466 N-(3-Methylphenyl)phenanthren-9-amine CAS No. 376652-63-0

N-(3-Methylphenyl)phenanthren-9-amine

Cat. No.: B14245466
CAS No.: 376652-63-0
M. Wt: 283.4 g/mol
InChI Key: NIWZIALESXFAOX-UHFFFAOYSA-N
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Description

N-(3-Methylphenyl)phenanthren-9-amine is an aromatic amine featuring a phenanthrene core substituted with a 3-methylphenyl group at the 9-position amine. Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), imparts rigidity and extended π-conjugation, while the meta-methylphenyl substituent introduces steric and electronic modifications.

Properties

CAS No.

376652-63-0

Molecular Formula

C21H17N

Molecular Weight

283.4 g/mol

IUPAC Name

N-(3-methylphenyl)phenanthren-9-amine

InChI

InChI=1S/C21H17N/c1-15-7-6-9-17(13-15)22-21-14-16-8-2-3-10-18(16)19-11-4-5-12-20(19)21/h2-14,22H,1H3

InChI Key

NIWZIALESXFAOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methylphenyl)phenanthren-9-amine typically involves the reaction of 9-bromophenanthrene with 3-methylaniline in the presence of a suitable catalyst. One common method involves the use of sodium amide in liquid ammonia as a base, with iron(III) chloride as a catalyst . The reaction proceeds through the formation of a sodium amide intermediate, which then reacts with 9-bromophenanthrene to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis to an industrial level.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylphenyl)phenanthren-9-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-Methylphenyl)phenanthren-9-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific subsites within the active site of enzymes, influencing their activity and function . This interaction is often studied using techniques like NMR spectroscopy and fluorescence labeling.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Electronic Properties

The electronic behavior of aromatic amines is highly sensitive to substituents. Key comparisons include:

  • N-(3-Nitrophenyl)acridin-9-amine and N-(3-Chlorophenyl)acridin-9-amine ():
    • The nitro group (strong electron-withdrawing) and chloro group (mild electron-withdrawing) reduce electron density on the aromatic amine, lowering HOMO levels compared to the methyl group (electron-donating) in N-(3-Methylphenyl)phenanthren-9-amine. This affects redox stability and charge injection efficiency in electronic devices.
    • Phenanthrene vs. Acridine Core : Phenanthrene's larger conjugated system may enhance charge delocalization and thermal stability relative to acridine-based analogues .
Table 1: Substituent Effects on Key Properties
Compound Core Structure Substituent (Position) Electronic Effect Potential Application
This compound Phenanthrene 3-Methylphenyl (meta) Electron-donating OLED hole transport layer
N-(3-Nitrophenyl)acridin-9-amine Acridine 3-Nitrophenyl (meta) Electron-withdrawing Photovoltaic materials
N-(3-Chlorophenyl)acridin-9-amine Acridine 3-Chlorophenyl (meta) Mild electron-withdrawing Sensors, catalysis

Spectral and Optoelectronic Properties

  • Fluorescence and Absorption: In mixed films (e.g., BFLBBFLYQ:TPD), low-energy emission at 530 nm is observed, attributed to energy transfer between donor and acceptor moieties . For this compound, the phenanthrene core may shift emission to longer wavelengths (e.g., 450–550 nm) compared to acridine derivatives (~400–500 nm). Methyl groups generally enhance solubility and reduce aggregation-induced quenching, improving device efficiency in OLEDs .

Thermal and Solubility Characteristics

  • Thermal Stability : Bulky substituents (e.g., 9,9-dimethylfluorenyl in ) increase glass transition temperatures (Tg), critical for device longevity. Phenanthrene’s planar structure may offer higher thermal stability than fluorene or biphenyl derivatives .
  • Solubility : Meta-substituted methyl groups improve solubility in organic solvents (e.g., toluene, chloroform) compared to nitro- or chloro-substituted analogues, facilitating solution-processed device fabrication .

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